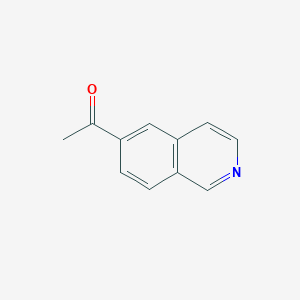

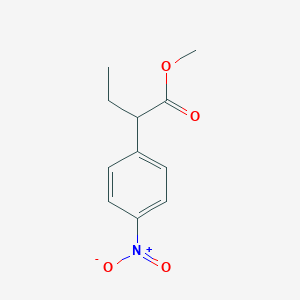

3-(溴甲基)-3'-甲基-1,1'-联苯

描述

The compound "3-(Bromomethyl)-3'-methyl-1,1'-biphenyl" is a brominated biphenyl derivative. Biphenyl compounds are known for their applications in various fields, including organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties. The presence of a bromomethyl group can make such compounds suitable for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of brominated biphenyl derivatives can be achieved through different synthetic routes. For instance, the synthesis of photochromic brominated biindenylidenediones was reported, where bromine atoms were introduced into the methyl group on the benzene rings, affecting the properties of the compounds significantly . Another study described the total synthesis of a naturally occurring brominated compound, starting from a bromo-dimethoxyphenyl methanol, indicating the versatility of brominated intermediates in synthetic chemistry . Additionally, the synthesis of tetra-substituted biphenyl derivatives was achieved through homocoupling and heterocoupling reactions involving brominated intermediates, showcasing the utility of bromine in facilitating cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of brominated biphenyls can vary significantly depending on the substitution pattern. For example, the crystal structure of a dibromomethyl biindenylidenedione showed a defective tightness compared to its precursor, indicating that bromination can influence the molecular arrangement . In another study, the molecular structure of 2,6-di(bromomethyl)biphenyl was determined, revealing a near-perpendicular arrangement of the phenyl rings and an anti-conformation of the bromomethyl groups .

Chemical Reactions Analysis

Brominated biphenyls can undergo various chemical reactions due to the presence of the reactive bromomethyl group. For instance, the reaction of a dinitrodibenzobromolium compound with dimethyl sulfoxide resulted in a biphenolate inner salt, which could undergo further thermal decomposition or react with hydrochloric acid to yield different products . The regioselective bromocyclization of alkynylbenzoic acids to form bromomethylene isobenzofuran-ones demonstrates the potential of brominated biphenyls to participate in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated biphenyls are influenced by their molecular structure. The photochromic and photomagnetic properties of brominated biindenylidenediones were investigated, showing that bromination can considerably affect these properties . The crystal structure analysis of brominated biphenyls provides insights into their conformational preferences, as seen in the study of 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, where the chair conformation and axial orientation of the phenyl group were observed .

科学研究应用

构象研究

- 多臂单元的构象转变:研究表明,像3-(溴甲基)-3'-甲基-1,1'-联苯这样的化合物的某些构象可能受到不同基团之间的立体作用而受到偏爱。这种构象的多样性对于理解这类化合物的化学行为是重要的(Zuaretz et al., 1991)。

合成改进

- 简便合成技术:合成过程中的创新已经发展出避免使用高毒性试剂的方法,从而提供更环保的方法。这些进步对化工制造和可持续性领域至关重要(Zhang et al., 2019)。

结构分析

- 分子结构研究:已经进行了研究以确定相关联苯化合物的分子结构,为了提供有关它们的化学性质和在各个领域潜在应用的见解(Obrey et al., 2002)。

药物应用

- 药物合成:像3-(溴甲基)-3'-甲基-1,1'-联苯这样的化合物已经被用于合成新型药物,特别是在Sartan家族中。这突显了它在制药研究和开发中的作用(Wang et al., 2008)。

化学性质

- 光学性质:对某些聚合物光学性质的改变的研究表明,联苯衍生物可以显著影响这些性质。这一发现对于开发具有特定光学特性的材料至关重要(Li et al., 2002)。

环境影响

- 环保合成:联苯衍生物合成方面的发展强调了减少环境影响,展示了该行业朝着更可持续实践的方向发展(Zhang et al., 2019)。

磁性能

- 三核铜配合物:使用基于联苯的配体研究新的三核铜配合物有助于我们理解磁性能以及在材料科学中的潜在应用(Filkale et al., 2020)

属性

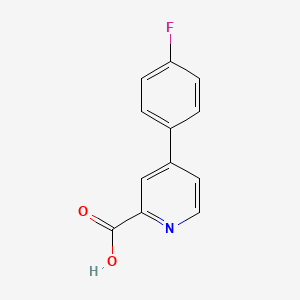

IUPAC Name |

1-(bromomethyl)-3-(3-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTFNFODAQPJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604411 | |

| Record name | 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-3'-methyl-1,1'-biphenyl | |

CAS RN |

76350-82-8 | |

| Record name | 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。